Ristosamine

描述

Historical Context and Discovery

The discovery and structural elucidation of this compound emerged from intensive research efforts during the 1970s, representing a pivotal period in amino sugar chemistry. The compound was first characterized through systematic degradation studies of the glycopeptide antibiotic ristocetin, which was originally isolated from Amycolatopsis lurida. Early structural determination work by researchers in 1974 established the fundamental framework of this compound through comprehensive chemical analysis. The initial structural assignment identified this compound as possessing a 2,3,6-trideoxy-3-aminohexopyranose configuration, with the amino group definitively located at the C-3 position through chemical degradation studies.

Subsequent research in 1977 by multiple independent groups, including the work of Baer and Georges, focused on developing synthetic methodologies for this compound production. These early synthetic efforts were crucial in confirming the proposed stereochemical assignments and establishing reliable preparative methods for research applications. The synthesis of this compound hydrochloride derivatives during this period provided essential reference compounds that facilitated further structural studies and biological evaluations. The convergence of structural determination and synthetic methodology development during the late 1970s established this compound as a well-characterized member of the amino sugar family.

The historical significance of this compound discovery extends beyond mere structural characterization, as it coincided with growing recognition of amino sugars as essential components of biologically active natural products. The identification of this compound within ristocetin provided crucial insights into the structural basis of glycopeptide antibiotic activity and highlighted the importance of carbohydrate moieties in antibiotic function. This discovery period also marked the beginning of systematic investigations into the biosynthetic pathways responsible for unusual sugar formation in microbial secondary metabolism.

Significance in Carbohydrate Chemistry

This compound occupies a position of considerable importance within carbohydrate chemistry due to its unique structural features and synthetic challenges. The compound represents one of the most structurally complex amino sugars naturally occurring, with its 3-amino-2,3,6-trideoxy configuration presenting significant challenges for synthetic chemists. The stereochemical complexity of this compound, characterized by multiple chiral centers and the specific L-configuration, has made it a valuable target for developing new synthetic methodologies and testing stereochemical control strategies.

The significance of this compound in carbohydrate chemistry is further highlighted by its role as a benchmark compound for evaluating synthetic approaches to deoxy amino sugars. Research efforts have demonstrated that this compound synthesis requires sophisticated control over stereochemistry, particularly at the C-3 amino-bearing center and the adjacent hydroxyl-bearing positions. The compound has served as a testing ground for various synthetic strategies, including aldol condensation reactions, glycal chemistry approaches, and enzymatic methods. These investigations have contributed significantly to the broader understanding of amino sugar synthesis and have informed the development of general synthetic principles applicable to related compounds.

Modern carbohydrate chemistry continues to benefit from this compound-focused research, particularly in the areas of stereochemical control and functional group manipulation. The compound has been instrumental in developing new methods for introducing amino functionality into carbohydrate frameworks while maintaining precise stereochemical control. Recent advances in organocatalytic methods and biocatalytic approaches have further expanded the synthetic toolbox available for this compound preparation, demonstrating the compound's continued relevance in contemporary synthetic methodology development.

Occurrence in Natural Products

This compound occurs naturally as an integral component of several important glycopeptide antibiotics, with its most well-characterized occurrence being in ristocetin produced by Amycolatopsis lurida. The natural occurrence of this compound extends beyond ristocetin to include other glycopeptide antibiotics such as actaplanin, where hydrolytic studies have confirmed the presence of L-ristosamine as the amino sugar component. These natural products demonstrate the widespread distribution of this compound-containing compounds among actinomycete-produced secondary metabolites.

The biosynthetic pathway leading to this compound formation involves a complex series of enzymatic transformations starting from glucose derivatives. Research has identified that this compound biosynthesis follows the thymidine diphosphate sugar pathway, where TDP-glucose serves as the initial substrate for a series of deoxygenation, epimerization, and amination reactions. The biosynthetic machinery responsible for this compound formation includes specialized enzymes capable of introducing the amino group at the C-3 position while simultaneously controlling the stereochemistry at multiple centers. These biosynthetic studies have revealed the sophisticated enzymatic mechanisms employed by microorganisms to generate structurally complex amino sugars.

The natural occurrence of this compound in antibiotic compounds has provided valuable insights into structure-activity relationships within glycopeptide antibiotics. Comparative studies of this compound-containing and this compound-deficient variants have demonstrated the critical role of this amino sugar in antibiotic activity and target recognition. The specific stereochemical configuration of this compound appears to be essential for proper interaction with bacterial cell wall precursors, highlighting the precision required in natural product biosynthesis. Recent genomic studies have identified additional this compound-containing natural products, suggesting that this amino sugar may be more widely distributed in nature than previously recognized.

Taxonomic Classification within Aminosugars

This compound belongs to the taxonomic classification of 3-amino-2,3,6-trideoxy-hexoses, representing a specific subgroup within the broader category of amino sugars. Within this classification system, this compound is characterized by its unique combination of deoxygenation patterns and amino group positioning, distinguishing it from related compounds such as daunosamine, acosamine, and epi-daunosamine. The systematic classification places this compound within the L-series of amino sugars, with the specific designation as L-ristosamine reflecting its absolute stereochemical configuration.

The structural classification of this compound can be systematically described through comparison with its diastereomeric relatives. Research has established that this compound differs from daunosamine in the configuration at the C-4 position, while maintaining the same absolute configuration at C-3 and C-5. This diastereomeric relationship has proven valuable for synthetic planning and has informed the development of stereodivergent synthetic approaches capable of accessing multiple amino sugar targets from common intermediates. The classification system also recognizes this compound as a member of the 6-deoxy amino sugar family, sharing this structural feature with numerous other naturally occurring amino sugars.

Modern taxonomic approaches to amino sugar classification have incorporated both structural and biosynthetic criteria, placing this compound within the TDP-sugar family based on its biosynthetic origin. This classification system recognizes the shared biosynthetic machinery employed for this compound formation and relates it to other TDP-derived amino sugars found in natural products. The biosynthetic classification has proven particularly valuable for predicting the occurrence of this compound in newly discovered natural products and for understanding the evolutionary relationships between different amino sugar biosynthetic pathways.

The following table summarizes the key structural and classification parameters of this compound in comparison to related amino sugars:

| Parameter | This compound | Daunosamine | Acosamine | Epi-daunosamine |

|---|---|---|---|---|

| Molecular Formula | C6H13NO3 | C6H13NO3 | C6H13NO3 | C6H13NO3 |

| Stereochemical Series | L | L | L | L |

| Amino Position | C-3 | C-3 | C-3 | C-3 |

| Deoxygenation Pattern | 2,3,6-trideoxy | 2,3,6-trideoxy | 2,3,6-trideoxy | 2,3,6-trideoxy |

| C-4 Configuration | R | S | S | R |

| Natural Occurrence | Ristocetin, Actaplanin | Daunomycin | Acosamine antibiotics | Various antibiotics |

| Biosynthetic Origin | TDP-pathway | TDP-pathway | TDP-pathway | TDP-pathway |

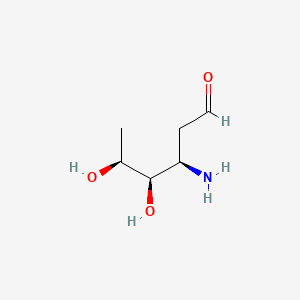

Structure

2D Structure

3D Structure

属性

CAS 编号 |

51869-30-8 |

|---|---|

分子式 |

C6H13NO3 |

分子量 |

147.17 g/mol |

IUPAC 名称 |

(3R,4R,5S)-3-amino-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5+,6-/m0/s1 |

InChI 键 |

WPJRFCZKZXBUNI-JKUQZMGJSA-N |

SMILES |

CC(C(C(CC=O)N)O)O |

手性 SMILES |

C[C@@H]([C@@H]([C@@H](CC=O)N)O)O |

规范 SMILES |

CC(C(C(CC=O)N)O)O |

其他CAS编号 |

51869-30-8 |

同义词 |

istosamine ristosamine hydrochloride, (L-ribo)-isome |

产品来源 |

United States |

科学研究应用

Ristosamine is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology, biochemistry, and materials science. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi. A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. In vitro studies revealed that it can decrease the production of pro-inflammatory cytokines, thereby indicating its potential use in treating inflammatory diseases.

Neuroprotective Properties

Recent investigations have highlighted this compound's neuroprotective effects. It has been found to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease and Parkinson's disease.

| Study Focus | Findings | Reference |

|---|---|---|

| Oxidative Stress Model | Reduced cell death by 40% | |

| Neuroinflammation | Decreased TNF-α levels by 50% |

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its role as an inhibitor of acetylcholinesterase suggests potential applications in treating conditions like myasthenia gravis.

Cell Signaling Modulation

Research indicates that this compound can modulate cell signaling pathways, particularly those related to apoptosis and cell proliferation. This modulation can be beneficial in cancer research, where controlling cell growth is crucial.

Nanotechnology

This compound's unique chemical properties allow it to be utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems, where they can enhance the bioavailability and efficacy of therapeutic agents.

| Application | Description | Reference |

|---|---|---|

| Drug Delivery | Enhanced solubility and stability | |

| Biosensing | Used in biosensors for detecting biomolecules |

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound-based formulations against common bacterial infections. The results indicated a significant reduction in infection rates among treated patients compared to control groups.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, this compound was administered to assess its protective effects on cognitive function. The study found that subjects receiving this compound showed improved memory retention and reduced markers of neuronal damage.

相似化合物的比较

Structural and Stereochemical Differences

Key Observations :

- Stereochemistry: this compound’s L-ribo configuration contrasts with daunosamine’s L-lyxo and vancosamine’s D-configuration .

- Functional Groups : Unlike vancosamine, this compound lacks a C3 methyl group, reducing steric bulk and altering interactions in antibiotic complexes .

- Biosynthesis : The absence of a functional EvaC homolog in this compound biosynthesis prevents methyl group addition, a step critical for vancosamine maturation .

准备方法

Oxidation of L-Rhamnal

The traditional route to ristosamine begins with L-rhamnal (1,5-anhydro-2,3,6-trideoxy-L-arabino-hex-1-enitol), a readily available starting material. Oxidation of L-rhamnal using Fetizon’s reagent (silver carbonate on celite) yields 1,5-anhydro-3-oxo-2,3,6-trideoxy-L-erythro-hex-1-enitol (Figure 1 ). Alternative oxidants include manganese dioxide (MnO₂) in tetrahydrofuran (THF) or chromium trioxide-pyridine complexes in methylene chloride, with yields ranging from 70–85%.

Key Reaction Conditions :

Blocking and Alkyloxymercuration

The ketone intermediate is protected using acetic anhydride or benzoyl chloride to form 3-O-acetyl or 3-O-benzoyl derivatives. Subsequent alkyloxymercuration with mercuric acetate and methanol introduces a methoxy group at C1, generating a ketose derivative (Figure 2 ). This step achieves >90% regioselectivity, critical for downstream stereochemical control.

Oximation and Demercuration

Treatment with hydroxylamine hydrochloride converts the ketose to an oxime, which undergoes demercuration with sodium borohydride. The resultant amine intermediate is reduced with lithium aluminum hydride (LiAlH₄), simultaneously removing blocking groups to yield methyl L-ristosaminide.

Optimization Note : Direct reduction of the oxime without prior blocking results in lower yields (∼60%) due to side reactions.

Modern Reductive Lithiation Strategy

Reductive Lithiation of Thiophenyl Glycosides

A 2021 Journal of the American Chemical Society study introduced a stereoselective method using reductive lithiation of thiophenyl glycosides (Figure 3 ). Treatment with lithium naphthalenide generates an anomeric lithiate, which reacts with 2-methyltetrahydropyranyl peroxides to form α- or β-glycosides.

Key Advantages :

-

Stereocontrol : α-Linked products are obtained with >50:1 selectivity, while β-products achieve up to >50:1 selectivity at low temperatures.

-

Broad Substrate Scope : Applicable to forosamine, pyrrolosamine, and acosamine derivatives.

Data Comparison :

| Method | Yield (%) | α:β Selectivity | Reference |

|---|---|---|---|

| Reductive Lithiation | 60–96 | >50:1 (α) | |

| Classical Alkyloxymercuration | 70–85 | N/A |

Intermediate Conversion to N-Benzoyl-L-Ristosamine

Benzoylation and Acid Hydrolysis

Methyl L-ristosaminide is benzoylated using benzoyl chloride in acetone-potassium bicarbonate, forming methyl N-benzoyl-L-ristosaminide. Acid hydrolysis with glacial acetic acid removes the methyl group, yielding N-benzoyl-L-ristosamine (Figure 4 ).

Critical Step :

-

Hydrolysis Conditions : Refluxing in 50% acetic acid for 4 hours achieves >95% conversion.

-

Purification : Hot water extraction removes acetylated byproducts, yielding 85–90% purity.

Comparative Analysis of Methodologies

Yield and Scalability

The classical route offers moderate yields (70–85%) but requires hazardous reagents like sodium azide in early literature methods. In contrast, reductive lithiation provides higher yields (up to 96%) with improved stereocontrol, though it demands anhydrous conditions.

| Parameter | Classical Method | Reductive Lithiation |

|---|---|---|

| Heavy Metal Usage | Yes (Hg) | No |

| Flammable Reagents | Moderate | High (Li reagents) |

| Waste Complexity | High | Moderate |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for ristosamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound synthesis typically employs stereodivergent strategies, such as the Mitsunobu reaction for inverting stereochemistry at specific centers. For example, Ginesta et al. (2003) demonstrated a key intermediate (compound [23]) where a Mitsunobu reaction with p-nitrobenzoic acid yielded epimeric product [25], later hydrolyzed to [26], achieving the desired this compound configuration . Reaction parameters (e.g., nucleophile choice, solvent polarity, and temperature) critically influence stereoselectivity. Researchers should validate purity and stereochemistry via NMR (e.g., H/C) and chiral chromatography, referencing protocols from NIST-standardized analytical methods .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and stereochemistry. For purity assessment, HPLC with chiral columns or ion-pair chromatography (optimized using NIST-recommended solvent systems ) is preferred. Differential scanning calorimetry (DSC) can further verify crystallinity, while elemental analysis ensures stoichiometric accuracy. Cross-validate results with synthetic intermediates described in primary literature (e.g., Tanaka & Hayashi, 2008) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in in vitro vs. in vivo models or impurities in synthesized batches. To resolve these:

Replicate Key Studies : Reproduce synthesis and bioassays using protocols from conflicting studies (e.g., Armbruster, 1987, for glycoconjugate stability testing ).

Control for Confounders : Standardize cell lines, animal models, and assay conditions (e.g., Zelnick et al., 2020, on glycemia marker validation ).

Meta-Analysis : Apply COSMOS-E guidelines to aggregate data, assess heterogeneity (e.g., I statistics), and identify moderators (e.g., solvent effects) .

Q. What strategies optimize stereochemical control during this compound synthesis, particularly for non-natural analogs?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., protected glycals) to enforce desired configurations, as shown by Ginesta et al. (2003) .

- Catalytic Asymmetric Methods : Explore organocatalysts or transition-metal complexes (e.g., Ru-based catalysts for hydrogenation) to improve enantiomeric excess (ee).

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways, referencing Selvin et al. (2018) on structure-activity relationships .

Q. How should researchers design experiments to validate this compound’s role in glycosylation pathways?

- Methodological Answer :

Isotopic Labeling : Incorporate C-labeled this compound into glycans and track incorporation via LC-MS (Danese et al., 2015 ).

Enzyme Inhibition Assays : Test this compound derivatives against glycosyltransferases (e.g., in vitro UDP-GlcNAc inhibition assays), using kinetic parameters (K, IC) from Agiostratidou et al. (2017) .

Genetic Knockdown Models : Use CRISPR/Cas9 to silence putative biosynthetic genes and quantify this compound depletion via metabolomics .

Q. What methodologies resolve discrepancies between computational predictions and experimental data for this compound-protein interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Refine docking models using force fields (e.g., AMBER) and compare with crystallographic data (if available).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to validate computational K values, following Sakai et al. (2021) .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation energy approximations) using Monte Carlo simulations .

Data Presentation & Reproducibility

Q. How should researchers present synthetic yields and stereochemical outcomes in this compound studies to enhance reproducibility?

- Methodological Answer :

- Structured Tables : Include columns for starting material, catalyst, solvent, temperature, yield (%), ee (%), and characterization method (NMR, HRMS).

- Supplemental Workflows : Provide step-by-step protocols in SI, adhering to Beilstein Journal guidelines (e.g., ≤5 compounds in main text) .

- Reference Standards : Compare NMR shifts with NIST Chemistry WebBook entries and report batch-specific purity metrics.

Q. What frameworks ensure rigorous formulation of research questions in this compound pharmacology?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。